2-(12-Hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
CAS No.: 56414-56-3
Cat. No.: VC18445349
Molecular Formula: C39H72O6
Molecular Weight: 637.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56414-56-3 |
|---|---|
| Molecular Formula | C39H72O6 |
| Molecular Weight | 637.0 g/mol |
| IUPAC Name | 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate |
| Standard InChI | InChI=1S/C39H72O6/c1-4-6-8-22-28-36(40)30-24-18-14-10-12-16-20-26-32-38(42)44-34-35(3)45-39(43)33-27-21-17-13-11-15-19-25-31-37(41)29-23-9-7-5-2/h18-19,24-25,35-37,40-41H,4-17,20-23,26-34H2,1-3H3 |
| Standard InChI Key | OMERZWZBMKPVFL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate, reflecting its diester configuration. Each ricinoleic acid moiety (C₁₈H₃₄O₃) is esterified to a propyl backbone, resulting in a molecular formula of C₃₉H₇₂O₈ and a molecular weight of 637.0 g/mol . The propyl group serves as the central scaffold, with ester linkages at the 1- and 2-positions, while the 12-hydroxy and 9-unsaturated features of the fatty acid chains contribute to its polar and amphiphilic character .
Structural Characteristics
The compound’s structure comprises:
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Two ricinoleic acid units: Each containing a hydroxyl group at carbon 12 and a cis double bond at carbon 9–10 .
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Propyl backbone: A three-carbon chain providing esterification sites for the fatty acids.
The presence of multiple hydroxyl groups and unsaturated bonds introduces steric hindrance and conformational flexibility, complicating 3D structural modeling . Computational analyses suggest that the molecule’s rotatable bonds and non-planar geometry limit its crystallinity, favoring liquid or semi-solid states at room temperature .
Spectroscopic Identifiers
Key spectroscopic and chromatographic identifiers include:
These identifiers facilitate database searches and structural comparisons with related esters.
Synthesis and Natural Occurrence
Natural Sources
Physicochemical Properties
Limited experimental data are available for this specific diester, but properties can be inferred from related compounds:
Biological and Toxicological Profile
Toxicity Considerations
No acute or chronic toxicity data are available for this specific diester. Related ricinoleate esters exhibit low toxicity (LD₅₀ > 2,000 mg/kg in rodents), but allergenic potential via skin contact remains a concern .
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